3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c21-17-11-14(9-10-18(17)22)29(27,28)23-12-19-15-7-3-4-8-16(15)20(26)25(24-19)13-5-1-2-6-13/h3-4,7-11,13,23H,1-2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAGZDXMYRDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Phthalazinone Core: The synthesis begins with the formation of the phthalazinone core, which involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, often using cyclopentyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound may be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Sulfonamides have been used in the treatment of various infections, and this compound may offer new avenues for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide likely involves inhibition of bacterial enzymes. Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine (a kinase inhibitor scaffold) fused with a chromen-4-one group.
- Key Substituents: Fluorophenyl-chromenone moiety (enhances π-π stacking and hydrophobic interactions). N-methylbenzenesulfonamide (similar hydrogen-bonding capacity but smaller substituent than the target compound’s cyclopentyl group).
- Physicochemical Data :
- Functional Differences: The chromenone and pyrazolopyrimidine core may target kinases like CDK or VEGF-R, whereas the phthalazinone core in the target compound could interact with phosphodiesterases or PARP enzymes.
Compound 2: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure: Similar pyrazolopyrimidine-chromenone core as Compound 1.
- Key Substituents: N-isopropylbenzamide (replaces sulfonamide, reducing hydrogen-bond donor capacity). Additional fluorine at position 2 on the benzamide ring (increases electronegativity).
- Functional Differences: The benzamide group may diminish solubility compared to sulfonamides, impacting pharmacokinetics.
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Core Structure | Phthalazinone | Pyrazolopyrimidine-chromenone | Pyrazolopyrimidine-chromenone |
| Sulfonamide/Benzamide | 3-Chloro-4-fluorobenzenesulfonamide | N-methylbenzenesulfonamide | 2-Fluoro-N-isopropylbenzamide |
| Key Substituents | Cyclopentyl, Cl, F | Fluorophenyl-chromenone, F | Fluorophenyl-chromenone, F, isopropyl |
| Molecular Weight | ~480–500 (estimated) | 589.1 | ~600 (estimated) |
| Melting Point | Not Reported | 175–178°C | Not Reported |
| Potential Targets | PARP, PDEs | Kinases (CDK, VEGF-R) | Kinases (CDK, VEGF-R) |
Research Findings and Implications
- Structural Impact on Bioactivity: The phthalazinone core in the target compound may confer selectivity for PARP over kinases due to its planar rigidity, contrasting with pyrazolopyrimidine’s flexibility . The cyclopentyl group enhances lipophilicity (logP ~3.5 estimated), improving membrane permeability compared to Compound 1’s fluorophenyl group (logP ~4.2).
- Synthetic Challenges: The target compound’s synthesis likely involves cyclopentylation of phthalazinone followed by sulfonamide coupling, whereas Compounds 1–2 use Suzuki-Miyaura cross-coupling (boronic acid and Pd catalysis) .
- Pharmacokinetics :
- The chloro-fluoro substitution on the benzene ring may reduce oxidative metabolism, enhancing half-life relative to Compounds 1–2, which lack such stabilizing halogens.
Biological Activity
The compound 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : C₁₆H₁₄ClF N₂O₃S
- Molecular Weight : 368.81 g/mol
Structure
The compound features a chlorinated benzene sulfonamide moiety linked to a cyclopentyl-substituted phthalazinone, which is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folate synthesis.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, possibly through the induction of apoptosis.
- Anti-inflammatory Properties : The structural features may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Recent in vitro studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
-
Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phthalazinone exhibited potent cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range.
- The study highlighted the role of the cyclopentyl group in enhancing cell permeability and accumulation within tumor cells.
-
Inhibition Studies :
- Research presented at the Annual Pharmaceutical Sciences Conference indicated that this compound inhibited dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth.
- The inhibition was assessed using an enzyme-linked immunosorbent assay (ELISA), demonstrating a significant reduction in enzyme activity at concentrations as low as 10 µM.
-
Anti-inflammatory Potential :
- An investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High (IC50 < 10 µM) | |
| Anti-inflammatory | Significant reduction |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Q & A
Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, often starting with functionalization of the phthalazinone core followed by sulfonamide coupling. Key steps include cyclopentyl group introduction via nucleophilic substitution and sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride under anhydrous conditions. Solvents like dichloromethane or DMF are used with bases (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–25°C) is critical to minimize side reactions . Purity is monitored via TLC, and intermediates are characterized by -NMR before proceeding.
Q. Which spectroscopic methods are standard for structural confirmation?
- and -NMR are primary tools for verifying substituent positions and stereochemistry. For example, the methylene bridge (-CH-) between the phthalazinone and sulfonamide groups appears as a singlet near δ 4.5–5.0 ppm. LC-MS confirms molecular weight (e.g., [M+H] peak), while IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) and carbonyl groups (~1700 cm) .
Q. What functional groups influence its reactivity in biological systems?
The sulfonamide moiety (-SONH-) enables hydrogen bonding with enzymes, while the chloro and fluoro substituents enhance electrophilicity and metabolic stability. The phthalazinone core’s conjugated system may contribute to π-π stacking interactions in protein binding pockets .
Q. How is initial biological activity screened?
In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates. Cell-based viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (0.1–100 µM) are generated to determine IC values. Positive controls (e.g., known inhibitors) and DMSO vehicle controls are mandatory .
Advanced Research Questions
Q. How can reaction yields be improved without compromising purity?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis.
- Catalysis : Pd-mediated coupling for cyclopentyl group installation can reduce side products.
- Workup strategies : Gradient pH adjustments during sulfonamide coupling minimize hydrolysis. Purity is maintained via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
Q. What mechanistic insights exist for its interaction with biological targets?
Molecular docking simulations suggest the sulfonamide group binds to ATP pockets in kinases (e.g., EGFR), while the chlorofluorophenyl moiety occupies hydrophobic regions. Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (K). Mutagenesis studies on target proteins (e.g., substituting key lysine residues) validate binding hypotheses .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., serum concentration in cell cultures) or compound stability. Strategies include:
- Stability profiling : HPLC monitoring of degradation under physiological pH/temperature.
- Orthogonal assays : Confirm activity via both enzymatic (e.g., fluorescence) and cellular (e.g., Western blot) readouts.
- Meta-analysis : Compare structural analogs (e.g., ’s benzoxazepin derivatives) to identify substituent-dependent trends .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include:
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large batches.
- Byproduct management : Optimize stoichiometry to suppress di-sulfonylated byproducts.
- Stability during storage : Lyophilization under argon prevents hydrolysis of the sulfonamide bond .
Methodological Considerations
- Data Reproducibility : Always report solvent lot numbers, as trace impurities (e.g., aldehydes in DMF) can alter reaction kinetics .
- Controlled Experiments : Include deuterated solvents in NMR to avoid signal interference, and use internal standards (e.g., TMSP) for chemical shift calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
